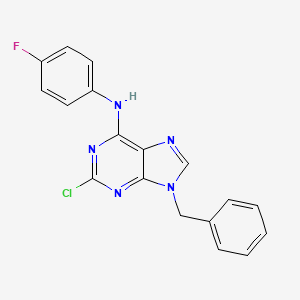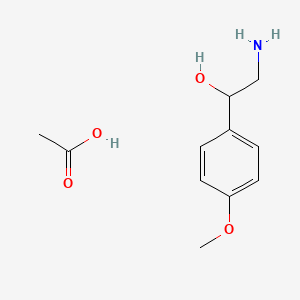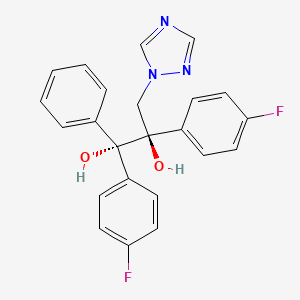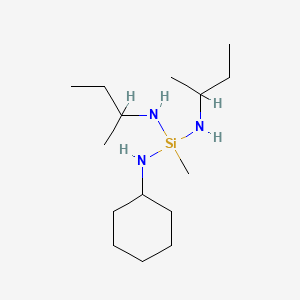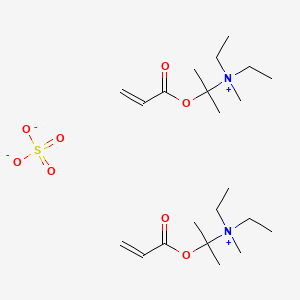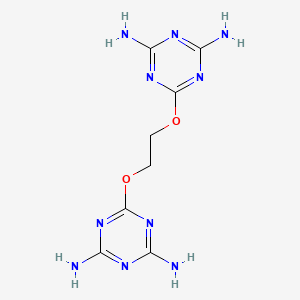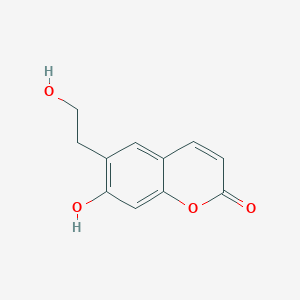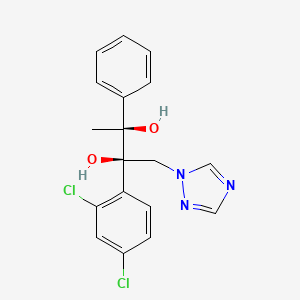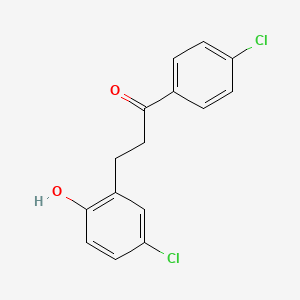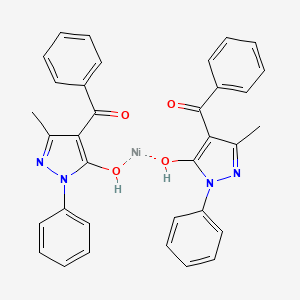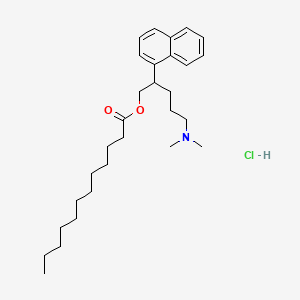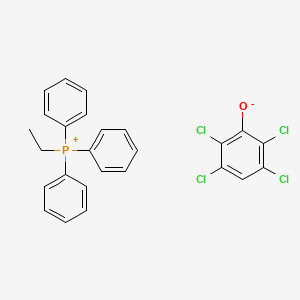
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines the properties of ethyl(triphenyl)phosphanium and 2,3,5,6-tetrachlorophenolate Ethyl(triphenyl)phosphanium is a phosphonium salt, while 2,3,5,6-tetrachlorophenolate is a chlorinated phenolate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of ethyl(triphenyl)phosphanium bromide with 2,3,5,6-tetrachlorophenol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while reduction may produce reduced phenolate derivatives .
科学研究应用
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
作用机制
The mechanism of action of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with molecular targets and pathways within cells. The compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.
Polymer-supported triphenylphosphine: Used in various organic synthesis applications due to its stability and ease of handling.
Tertiary phosphines: A broad class of compounds used in catalysis and organic synthesis.
Uniqueness
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a phosphonium salt and a chlorinated phenolate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
93840-95-0 |
|---|---|
分子式 |
C26H21Cl4OP |
分子量 |
522.2 g/mol |
IUPAC 名称 |
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C20H20P.C6H2Cl4O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2H2,1H3;1,11H/q+1;/p-1 |
InChI 键 |
TWHCUTOGTSLSKZ-UHFFFAOYSA-M |
规范 SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


